molecular formula C11H12BrNO B13647360 4-Bromo-1-ethyl-5-methylindolin-2-one

4-Bromo-1-ethyl-5-methylindolin-2-one

Cat. No.: B13647360
M. Wt: 254.12 g/mol
InChI Key: RFTRZZVFIMINSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1-ethyl-5-methylindolin-2-one is a high-purity chemical building block designed for research and development in organic synthesis and pharmaceutical chemistry. As a brominated indolin-2-one derivative, it serves as a versatile precursor for the construction of more complex heterocyclic systems. Indolin-2-one scaffolds are recognized as privileged structures in medicinal chemistry due to their wide range of biological activities . Researchers value this compound for its molecular structure, which incorporates bromine at the 4-position as a handle for further cross-coupling reactions (such as Suzuki or Heck reactions), an ethyl group on the nitrogen atom, and a methyl substituent on the aromatic ring, allowing for fine-tuning of physicochemical properties and molecular diversity . While the specific biological profile of this exact molecule requires further investigation, indole and indolin-2-one derivatives are extensively reported in scientific literature to possess significant biological potential, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . For instance, related brominated indolin-2-one compounds have been utilized as key intermediates in the synthesis of biologically active molecules and have been characterized by X-ray crystallography to confirm their planar conformation, which is relevant for their interaction with biological targets . This product is intended for use in a laboratory setting by qualified researchers. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications or human consumption. Researchers should consult the safety data sheet (SDS) prior to use and handle this compound with appropriate precautions.

Properties

Molecular Formula

C11H12BrNO

Molecular Weight

254.12 g/mol

IUPAC Name

4-bromo-1-ethyl-5-methyl-3H-indol-2-one

InChI

InChI=1S/C11H12BrNO/c1-3-13-9-5-4-7(2)11(12)8(9)6-10(13)14/h4-5H,3,6H2,1-2H3

InChI Key

RFTRZZVFIMINSW-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2Br)C

Origin of Product

United States

Preparation Methods

Chemical Structure and Key Features

  • Chemical Name: 4-Bromo-1-ethyl-5-methylindolin-2-one
  • Core Scaffold: Indolin-2-one (indolinone) ring
  • Substituents: Bromine at position 4, ethyl group at nitrogen (N-1), methyl group at position 5

The compound belongs to the indolinone class, known for diverse pharmacological properties, including cytotoxic and enzyme inhibitory activities.

Preparation Methods of 4-Bromo-1-ethyl-5-methylindolin-2-one

General Synthetic Strategy

The synthesis typically involves:

  • Bromination of the indolin-2-one core at the 4-position.
  • N-alkylation at the nitrogen atom with an ethyl group.
  • Introduction of a methyl substituent at the 5-position, either before or after bromination and alkylation.

Reported Synthetic Routes and Conditions

Synthesis from 4-Bromoindolin-2-one

One well-documented approach starts with 4-bromoindolin-2-one, which is prepared by brominating indolin-2-one at the 4-position. The bromination is followed by N-ethylation and methylation steps.

  • Bromination: Achieved by treating indolin-2-one with brominating agents under controlled conditions to selectively install bromine at position 4.
  • N-Ethylation: Sodium hydride (NaH) is used as a base in an aprotic solvent like N,N-dimethylformamide (DMF), followed by the addition of ethyl iodide to alkylate the nitrogen atom.
  • Methylation at 5-position: This can be introduced via electrophilic substitution or by starting with a 5-methylindolin-2-one derivative.

A typical procedure reported involves:

  • Dissolving 4-bromo-1-methylindolin-2,3-dione in DMF.
  • Adding sodium hydride slowly in an ice bath.
  • Adding ethyl iodide dropwise.
  • Stirring at room temperature for several hours.
  • Work-up by addition of water and filtration to isolate the product.
  • Reduction of the 2,3-dione to indolin-2-one by hydrazine hydrate reflux and subsequent treatment with sodium hydroxide to yield 4-bromo-1-ethyl-5-methylindolin-2-one.
Alternative Routes Involving Hydrazine Reduction

Starting from 4-bromo-1-methylindoline-2,3-dione, hydrazine hydrate reflux followed by base treatment reduces the dione to the indolin-2-one ring system, enabling further functionalization.

General Method for N-Alkylation

The N-alkylation step is commonly performed under inert atmosphere (nitrogen) with sodium hydride as a base and alkyl halides (ethyl iodide) as alkylating agents. The reaction is typically carried out in DMF or similar polar aprotic solvents at room temperature or slightly elevated temperatures.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Bromination of indolin-2-one Brominating agent, controlled temperature ~90 High regioselectivity at 4-position
N-Ethylation NaH, ethyl iodide, DMF, ice bath to room temp 85-93 Slow addition of NaH and alkyl halide
Methylation at 5-position Precursor with 5-methyl substituent or electrophilic substitution Variable Often introduced before bromination
Reduction of dione to indolin-2-one Hydrazine hydrate reflux, NaOH treatment 90+ Converts 2,3-dione to indolin-2-one ring

These yields and conditions are compiled from multiple experimental procedures reported in peer-reviewed journals.

Spectroscopic and Analytical Data Supporting Synthesis

  • 1H NMR: Characteristic signals include aromatic protons, methyl groups, and ethyl group protons consistent with substitution pattern.
  • 13C NMR: Signals for carbonyl carbon (~180 ppm), aromatic carbons, and alkyl carbons.
  • HRMS: High-resolution mass spectrometry confirms molecular formula with bromine isotope pattern.
  • IR Spectroscopy: Carbonyl stretch around 1680-1700 cm^-1, confirming the lactam structure.

Example data for a related compound 4-bromo-3-ethyl-1,3-dimethylindolin-2-one:

Spectroscopic Method Key Observations
1H NMR (CDCl3) Aromatic multiplets at 7.16-7.08 ppm, methyl singlets at ~3.19 ppm, ethyl triplet at 0.46 ppm
13C NMR Carbonyl at 179.9 ppm, aromatic carbons 145.4-106.8 ppm
HRMS (ESI) m/z calcd for C12H14BrNO (M+Na)+ 290.0151, found 290.0141

These data confirm the structural integrity and purity of the synthesized compounds.

Summary of Preparation Methods

Preparation Aspect Methodology Summary Reference
Bromination Selective bromination of indolin-2-one at position 4 using brominating agents
N-Ethylation Sodium hydride mediated alkylation with ethyl iodide in DMF under inert atmosphere
Methylation at 5-position Introduction of methyl group either before bromination or via electrophilic substitution
Reduction of dione to indolin-2-one Hydrazine hydrate reflux followed by NaOH treatment to convert 2,3-dione to indolin-2-one

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-ethyl-5-methylindolin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different functional groups on the indole core.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include bromine, phenylhydrazine, and various acids and bases. Reaction conditions often involve refluxing in solvents such as methanol, dichloromethane, and others .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted indole derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized indoles.

Scientific Research Applications

4-Bromo-1-ethyl-5-methylindolin-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-1-ethyl-5-methylindolin-2-one involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific application and the biological system involved. In medicinal chemistry, the compound may interact with enzymes, receptors, or other proteins to exert its effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Functional Group Variations

The following table summarizes key structural differences between 4-Bromo-1-ethyl-5-methylindolin-2-one and related compounds:

Compound Name Substituents (Position) Core Structure Notable Features
4-Bromo-1-ethyl-5-methylindolin-2-one Br (4), Et (1), Me (5) Indolin-2-one High lipophilicity, potential bioactivity
5-Bromo-1-methylindolin-2-one Br (5), Me (1) Indolin-2-one Luminescent applications, intermediate in synthesis
4-Bromo-5-methyl-3-(phenylhydrazono)-1,3-dihydro-2H-indol-2-one Br (4), Me (5), Ph-NH-NH (3) Indol-2-one Bulky phenylhydrazino group, redox-active
4-Bromo-2-methylisoindolin-1-one Br (4), Me (2) Isoindolin-1-one Non-planar core, lower conjugation
4-Bromo-5-methyl-2,3-indolinedione Br (4), Me (5), two ketones (2,3) Indolinedione Electrophilic reactivity due to dual ketones
Key Observations:
  • Bromine Position : Bromine at position 4 (target compound) vs. 5 (5-Bromo-1-methylindolin-2-one) alters electronic distribution. Position 4 bromine may enhance electrophilic substitution reactivity .
  • N1 Substituent : Ethyl vs. methyl groups influence steric bulk and lipophilicity, affecting pharmacokinetic properties .
  • Core Modifications: Isoindolin-1-one (non-planar) vs. indolin-2-one (planar) structures impact conjugation and applications in optoelectronics .

Physicochemical Properties

  • Lipophilicity : The ethyl group in 4-Bromo-1-ethyl-5-methylindolin-2-one increases logP compared to 5-Bromo-1-methylindolin-2-one, suggesting better membrane permeability .
  • Reactivity: The dual ketone groups in 4-Bromo-5-methyl-2,3-indolinedione make it more electrophilic than the monoketone target compound, favoring nucleophilic attacks.
  • Planarity : Indolin-2-one derivatives (target compound, 5-Bromo-1-methylindolin-2-one) exhibit superior conjugation for luminescence compared to isoindolin-1-one derivatives .

Q & A

Q. What synthetic methodologies are optimal for preparing 4-Bromo-1-ethyl-5-methylindolin-2-one?

The synthesis typically involves multi-step reactions, starting with functionalization of the indolin-2-one core. Key steps include bromination at the 4-position, alkylation for the 1-ethyl group, and methylation at the 5-position. Reaction conditions (e.g., anhydrous solvents like DMF, catalysts such as Pd(PPh₃)₄ for cross-coupling) must be tightly controlled to avoid side reactions. Post-synthesis purification via column chromatography and characterization using 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and HRMS are critical for confirming structural integrity .

Q. How can spectroscopic techniques validate the purity and structure of 4-Bromo-1-ethyl-5-methylindolin-2-one?

  • NMR : 1H NMR^1 \text{H NMR} identifies protons adjacent to bromine (deshielded signals at δ 7.2–7.5 ppm). 13C NMR^{13} \text{C NMR} confirms the carbonyl (C=O) at ~170 ppm.
  • Mass Spectrometry : HRMS provides exact mass (e.g., [M+H]⁺ at m/z 268.03 for C₁₁H₁₁BrNO).
  • X-ray Crystallography : Single-crystal analysis resolves stereochemical ambiguities and validates bond lengths/angles (e.g., C-Br bond ~1.89 Å) .

Advanced Research Questions

Q. How can crystallographic data resolve enantiomeric discrepancies in 4-Bromo-1-ethyl-5-methylindolin-2-one derivatives?

SHELXL refinement (via the SHELX suite) is commonly used for small-molecule crystallography. The Flack parameter ( ) or Rogers’ η can assess enantiopurity, but near-centrosymmetric structures risk false chirality assignments. For robust results, twin refinement (using SHELXD) and high-resolution data (>1.0 Å) are recommended to minimize overprecision .

Q. What strategies mitigate low yields in bromination reactions during synthesis?

Yield optimization involves:

  • Temperature Control : Bromination at 0–5°C reduces decomposition.
  • Catalyst Screening : NBS (N-bromosuccinimide) with AIBN (azobisisobutyronitrile) improves regioselectivity.
  • Solvent Effects : Polar aprotic solvents (e.g., CCl₄) enhance electrophilic substitution. Comparative yield data from iterative trials:
ConditionYield (%)By-products (%)
NBS, AIBN, CCl₄, 0°C785
Br₂, FeCl₃, DCM, RT5222

Q. How do substituents influence the biological activity of 4-Bromo-1-ethyl-5-methylindolin-2-one in medicinal chemistry?

Structure-activity relationship (SAR) studies reveal:

  • Bromine : Enhances lipophilicity and target binding (e.g., kinase inhibition).
  • Ethyl Group : Modulates metabolic stability by reducing CYP450 oxidation.
  • Methyl Group : Steric effects alter receptor affinity. In vitro assays (e.g., IC₅₀ against cancer cell lines) and molecular docking (using AutoDock Vina) validate these effects. For example, replacing bromine with chlorine reduces potency by ~40% .

Q. What analytical challenges arise in distinguishing polymorphs of 4-Bromo-1-ethyl-5-methylindolin-2-one?

Polymorph characterization requires:

  • PXRD : Identifies lattice differences (e.g., peak shifts at 2θ = 12.5° vs. 13.1°).
  • DSC : Detects thermal transitions (melting points vary by 5–10°C between forms).
  • Raman Spectroscopy : Differentiates hydrogen-bonding networks (e.g., C=O stretching at 1680 vs. 1665 cm⁻¹). Contradictions in reported melting points may stem from undetected solvates or impurities, necessitating purity reassessment via HPLC .

Methodological Considerations

Q. How to design a high-throughput screening protocol for derivatives of this compound?

  • Library Synthesis : Use parallel reactors for rapid analog generation (e.g., 96-well plates).
  • Automated Assays : Fluorescence-based screening (e.g., FP-TEAD for Hippo pathway inhibitors).
  • Data Analysis : Multivariate statistics (PCA, clustering) to identify lead compounds. Reproducibility is ensured by triplicate runs and negative controls .

Q. What computational methods predict the reactivity of 4-Bromo-1-ethyl-5-methylindolin-2-one in cross-coupling reactions?

DFT calculations (Gaussian 09, B3LYP/6-31G*) model transition states for Suzuki-Miyaura couplings. Key parameters:

  • Electrophilicity Index (ω) : Higher ω values correlate with faster oxidative addition.
  • Steric Maps : Percent buried volume (%VBur) predicts Pd catalyst efficiency. Experimental validation using GC-MS confirms predicted reaction pathways .

Data Contradiction Analysis

Q. How to resolve conflicting bioactivity data across studies?

Discrepancies may arise from:

  • Assay Conditions : Varying cell lines (e.g., HeLa vs. MCF-7) or serum concentrations.
  • Compound Stability : Degradation in DMSO stock solutions over time. Mitigation strategies:
  • Standardize protocols (e.g., CLSI guidelines).
  • Use fresh aliquots and confirm purity via LC-MS before assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.